molecular formula C19H28N4O4S2 B4540493 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine

Cat. No. B4540493
M. Wt: 440.6 g/mol
InChI Key: LPFMTOGAWPUHDV-UHFFFAOYSA-N
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Description

The compound “1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine” is of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This analysis encompasses its synthesis, molecular structure, chemical reactions, and properties based on scientific research.

Synthesis Analysis

Research on compounds with structural similarities to “1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine” involves complex synthesis processes. For instance, compounds incorporating pyrazole/piperazine moieties are synthesized through multi-step reactions, often involving nucleophilic substitution and cyclocondensation methods (Shawish et al., 2021). The synthesis process is tailored to introduce specific functional groups, enhancing the compound's biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing intricate details about their geometry and conformation. For example, compounds with pyrazole and piperazine rings often exhibit distinct conformational structures due to their cyclic nature, affecting their interaction with biological targets (Wang et al., 2004).

Chemical Reactions and Properties

Compounds like “1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine” can undergo various chemical reactions, including nucleophilic substitution and addition-rearrangement reactions. These reactions are crucial for modifying the compound's chemical structure to enhance its pharmacological profile (Jao et al., 1996).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-15(2)13-17-5-7-18(8-6-17)28(24,25)22-9-11-23(12-10-22)29(26,27)19-14-21(4)20-16(19)3/h5-8,14-15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMTOGAWPUHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(2-methylpropyl)phenyl]sulfonyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine

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